![molecular formula C17H20FN3O3 B4751603 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide](/img/structure/B4751603.png)
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, and its overexpression has been implicated in the development and progression of various types of cancer. ABT-199 has shown promising results in preclinical and clinical studies as a potential therapeutic agent for the treatment of cancer.
Mécanisme D'action
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide binds to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins such as BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, resulting in the selective death of cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This results in the cleavage of caspases and the degradation of cellular components, ultimately leading to cell death. 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has also been shown to downregulate the expression of anti-apoptotic proteins such as MCL-1, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide is its selectivity for BCL-2, which allows for the targeted killing of cancer cells while sparing normal cells. This may reduce the risk of toxicity and side effects associated with traditional chemotherapy. However, 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has also been shown to induce tumor lysis syndrome (TLS), a potentially life-threatening complication that can occur when large numbers of cancer cells are rapidly destroyed. Therefore, careful monitoring and management of TLS is required when using 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide in clinical settings.
Orientations Futures
There are several potential future directions for research on 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide. One area of interest is the development of combination therapies that can enhance the anti-cancer activity of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide. For example, 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been shown to synergize with chemotherapy drugs such as fludarabine and cyclophosphamide in preclinical models of CLL. Another area of interest is the identification of biomarkers that can predict response to 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide. For example, high levels of BCL-2 expression have been associated with resistance to 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide in some cancer types. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide in different cancer types and patient populations.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential use as a therapeutic agent for the treatment of cancer. In preclinical studies, 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has shown potent activity against a variety of cancer cell lines, including those derived from chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide has also been shown to induce apoptosis in cancer cells while sparing normal cells, suggesting that it may have a favorable therapeutic index.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c18-14-4-2-13(3-5-14)15-12-16(24-20-15)17(22)19-6-1-7-21-8-10-23-11-9-21/h2-5,12H,1,6-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMSZSHWRSBNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-5-ethyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4751530.png)
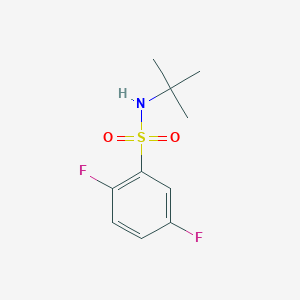
![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)
![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)

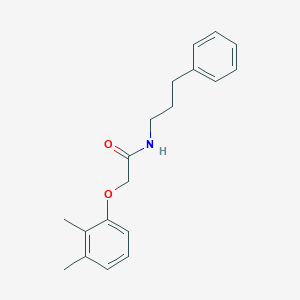
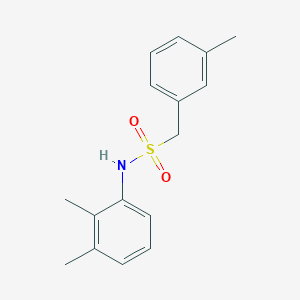
![3-oxo-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B4751569.png)
![1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4751575.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4751579.png)
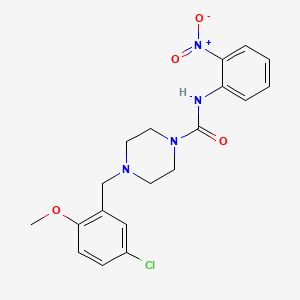
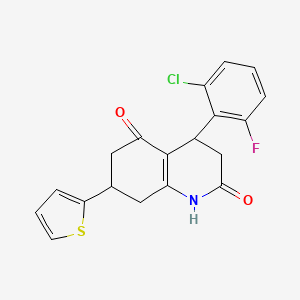

![1-(3-fluorobenzyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4751598.png)